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4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol

Cat. No.: B2958658
CAS No.: 1269139-56-1
M. Wt: 217.272
InChI Key: HCRXIXPXMZASPX-UHFFFAOYSA-N
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Description

Significance of Phenol-1,2,4-Triazole Hybrid Structures in Contemporary Organic Chemistry

The fusion of phenol (B47542) and 1,2,4-triazole (B32235) moieties into a single molecular framework is a strategic approach in modern organic and medicinal chemistry. The significance of these hybrid structures lies in the synergistic effect of the individual components, which can lead to novel and enhanced properties.

The 1,2,4-triazole ring is a well-known pharmacophore, a molecular feature responsible for a drug's biological activity. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, as detailed in the table below. researchgate.netdoaj.org

Biological Activity of 1,2,4-Triazole Derivatives
Antifungal
Antimicrobial
Anticancer
Anticonvulsant
Anti-inflammatory
Antioxidant
Antiviral
Antitubercular

Phenolic compounds, particularly those with bulky substituents like a tert-butyl group, are recognized for their potent antioxidant properties. tandfonline.com This activity is attributed to their ability to scavenge free radicals. The sterically hindered nature of these phenols can enhance their stability and efficacy. The combination of the versatile biological activity of the triazole ring with the antioxidant and anti-inflammatory potential of the phenol group makes these hybrid molecules highly attractive for the development of new therapeutic agents. tandfonline.com

Historical Context and Evolution of Research on 4-tert-Butyl-2-researchgate.netontosight.aibenchchem.comtriazol-4-yl-phenol and Related Architectures

While specific historical data on the synthesis of 4-tert-Butyl-2- researchgate.nettriazol-4-yl-phenol is not extensively documented in early literature, the evolution of its research can be understood through the advancements in the synthesis of its core components: the 1,2,4-triazole ring and substituted phenols.

The synthesis of the 1,2,4-triazole ring has a history stretching back over a century. frontiersin.org Early methods often involved multi-step, high-temperature reactions with moderate yields. nih.gov A significant leap in triazole synthesis came with the development of the Huisgen 1,3-dipolar cycloaddition. frontiersin.orgnih.gov More recently, the advent of "click chemistry" has revolutionized the synthesis of triazoles, offering high yields, milder reaction conditions, and greater regioselectivity. nih.gov

The synthesis of substituted phenols, such as 4-tert-butylphenol (B1678320), is well-established and typically involves the acid-catalyzed alkylation of phenol with isobutene. wikipedia.orggoogle.com

The convergence of these synthetic strategies has enabled chemists to construct complex hybrid molecules like 4-tert-Butyl-2- researchgate.nettriazol-4-yl-phenol with greater efficiency. Modern research focuses on developing novel synthetic routes to create libraries of these compounds for biological screening. For instance, studies have reported the synthesis of various triazole derivatives containing sterically hindered phenol fragments, highlighting the ongoing effort to create new structures with potentially useful properties. tandfonline.com

The table below presents examples of related phenol-triazole hybrid structures and their general synthetic approaches, illustrating the evolution of research in this area.

Related Compound StructureGeneral Synthetic ApproachReference
2,6-di-tert-Butyl-4-(2-(6-(p-tolylamino)- researchgate.nettriazolo[3,4-b] researchgate.nettandfonline.comthiadiazol-3-yl)ethyl)phenolMulti-step synthesis involving the reaction of a hydrazide with carbon disulfide and subsequent cyclization. tandfonline.com
4-(5-Amino-4H- researchgate.nettriazol-3-yl)-2,6-di-tert-butyl-phenolFocus on creating phenol derivatives with potential biological activities for further study.
Phenol, 2-(4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)-Multi-step reactions involving the formation of the triazole ring and subsequent substitutions. ontosight.ai

Research Gaps and Future Perspectives for 4-tert-Butyl-2-researchgate.netontosight.aibenchchem.comtriazol-4-yl-phenol

Despite the growing interest in phenol-1,2,4-triazole hybrids, several research gaps remain, particularly for the specific compound 4-tert-Butyl-2- researchgate.nettriazol-4-yl-phenol.

Identified Research Gaps:

Comprehensive Biological Profiling: While the individual components suggest a range of potential biological activities, a thorough investigation into the specific antimicrobial, anticancer, and anti-inflammatory properties of the title compound is needed.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level remains to be elucidated.

Structure-Activity Relationship (SAR) Studies: A systematic study of how modifications to the molecular structure affect its biological activity is lacking. This would involve the synthesis and testing of a series of related analogues.

Advanced Material Applications: The potential of this compound in materials science, for example, as a corrosion inhibitor or as a component in polymers or dyes, is largely unexplored. ontosight.ai

Future Perspectives: The future of research on 4-tert-Butyl-2- researchgate.nettriazol-4-yl-phenol and related compounds is promising and is expected to focus on several key areas:

Drug Discovery and Development: Continued exploration of its therapeutic potential is a primary focus. This includes lead optimization to enhance efficacy and the investigation of its potential as a treatment for various diseases.

Development of Green Synthetic Methods: The development of more efficient, cost-effective, and environmentally friendly synthetic routes will be crucial for the wider availability of this and related compounds for research. mdpi.com

In-depth Mechanistic Studies: Future research will likely employ advanced computational and experimental techniques to understand how these molecules interact with biological targets.

Exploration of Novel Applications: Beyond medicine, the unique structural features of this compound may lead to applications in agrochemicals or materials science. ontosight.ai

Ongoing research into compounds like 4-tert-Butyl-2- researchgate.nettriazol-4-yl-phenol is vital for the development of new pharmaceuticals and advanced materials. As our understanding of these hybrid structures grows, so does the potential for discovering novel solutions to challenges in medicine and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O B2958658 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol CAS No. 1269139-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-(1,2,4-triazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)9-4-5-11(16)10(6-9)15-7-13-14-8-15/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRXIXPXMZASPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl 2 1 2 3 Triazol 4 Yl Phenol

Retrosynthetic Analysis of the 4-tert-Butyl-2-nih.govorganic-chemistry.orgorganic-chemistry.orgtriazol-4-yl-phenol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule. The key disconnections for the 4-tert-Butyl-2- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazol-4-yl-phenol scaffold involve breaking the bond between the phenol (B47542) and triazole rings or deconstructing the triazole ring itself.

Primary Retrosynthetic Pathways:

C-N Bond Disconnection: This is the most direct approach, disconnecting the aryl C-N bond between the phenol and the triazole. This leads to two potential synthetic routes:

Route A (Cross-Coupling): This pathway involves a pre-formed 4-tert-butylphenol (B1678320) derivative and a 1,2,4-triazole (B32235). The phenol component would typically be functionalized with a leaving group (e.g., a halogen) at the ortho position to the hydroxyl group, making it an electrophile for a C-N cross-coupling reaction with 1,2,4-triazole as the nucleophile.

Route B (Nucleophilic Aromatic Substitution - SNAr): While less common for non-activated rings, this approach would involve a highly activated phenol derivative reacting with the triazole anion.

Triazole Ring Disconnection: This strategy involves building the 1,2,4-triazole ring onto the phenolic backbone. This leads to a key intermediate, 2-amino-4-tert-butylphenol (B71990) or a derivative thereof. This aminophenol would then be reacted with reagents that provide the remaining carbon and nitrogen atoms to form the triazole ring through a cyclization reaction. This approach offers control over the substitution pattern of the final molecule.

Multicomponent Reaction (MCR) Disconnection: This advanced approach breaks the molecule down into three or more simple precursors that can be combined in a one-pot reaction. For a 1-aryl-1,2,4-triazole structure, this could involve an aniline (B41778) derivative (like 2-amino-4-tert-butylphenol), a one-carbon unit source, and a hydrazine (B178648) derivative. organic-chemistry.orgacs.orgacs.org This strategy is highly convergent and efficient.

Established Synthetic Routes to 4-tert-Butyl-2-nih.govorganic-chemistry.orgorganic-chemistry.orgtriazol-4-yl-phenol

Based on the retrosynthetic analysis, several established synthetic strategies can be employed to construct the target molecule.

This bottom-up approach, where the triazole ring is constructed on a functionalized phenol, is a robust method for synthesizing N-aryl-1,2,4-triazoles. dergipark.org.tr A common pathway starts with an aminophenol derivative. For the target molecule, 2-amino-4-tert-butylphenol is the logical starting material.

One established method involves the reaction of an ortho-aminophenol with diformylhydrazine. nih.gov This reaction proceeds via condensation and subsequent cyclization to form the 4-aryl-4H-1,2,4-triazole ring directly on the phenol scaffold.

Another prominent method is the Einhorn-Brunner reaction, which involves the reaction of hydrazines with diacylamines. A variation of this could involve reacting a hydrazine derivative of the aminophenol with an appropriate acylating agent, followed by cyclization. General syntheses of 1,2,4-triazoles often utilize the condensation of hydrazides with various reagents. researchgate.net

Starting MaterialReagent(s)ConditionsKey Feature
2-Amino-4-tert-butylphenolDiformylhydrazineHigh Temperature (e.g., 443 K in autoclave)Direct formation of the 4-aryl-4H-1,2,4-triazole. nih.gov
2-Amino-4-tert-butylphenolFormamideMicrowave irradiationCatalyst-free and efficient method for triazole synthesis. organic-chemistry.org
Hydrazide of a salicylic (B10762653) acid derivativeAmides/NitrilesBase-catalyzed condensationVersatile method for creating substituted triazoles. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds, including the C-N bond between a phenol and a triazole ring. wikipedia.org

The Buchwald-Hartwig amination is a premier method for this transformation. libretexts.orgrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In this context, 2-bromo-4-tert-butylphenol (B1265803) would be coupled with 1,2,4-triazole in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like heteroaromatic amines. rsc.orgresearchgate.netnih.gov

The Ullmann condensation is an older, copper-catalyzed method for forming C-N bonds. organic-chemistry.org While it often requires harsher conditions (high temperatures) than palladium-catalyzed methods, modern advancements with improved ligands have made it a viable alternative. This would involve reacting 2-bromo- or 2-iodo-4-tert-butylphenol with the sodium salt of 1,2,4-triazole in the presence of a copper catalyst.

Reaction NamePhenol DerivativeTriazole SourceCatalyst SystemBase
Buchwald-Hartwig2-Bromo-4-tert-butylphenol1,2,4-TriazolePd(OAc)₂, Bulky Phosphine Ligand (e.g., XPhos, SPhos)NaOt-Bu, K₂CO₃, Cs₂CO₃
Ullmann Condensation2-Iodo-4-tert-butylphenol1,2,4-Triazole Sodium SaltCuI, Ligand (e.g., L-proline, phenanthroline)K₂CO₃, Cs₂CO₃

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of 1,2,4-triazoles. organic-chemistry.orgisres.org

A notable approach for synthesizing 1-aryl-1,2,4-triazoles involves the one-pot reaction of an aniline, triethylorthoformate, and a tosylamidoxime. acs.org Adapting this to the target molecule would involve using 2-amino-4-tert-butylphenol as the aniline component. The reaction proceeds through the formation of an imidate, which then condenses with the amidoxime (B1450833) and cyclizes to form the triazole ring with high regioselectivity. organic-chemistry.orgacs.org

These MCR strategies are particularly valuable for creating libraries of structurally diverse analogues for biological screening by varying the starting components.

Synthetic Modifications and Derivatization of 4-tert-Butyl-2-nih.govorganic-chemistry.orgorganic-chemistry.orgtriazol-4-yl-phenol

Once the core scaffold is synthesized, further modifications can be made to modulate its properties. The phenolic moiety offers several sites for derivatization.

The phenolic hydroxyl group and the aromatic ring are the primary sites for further chemical modification.

Reactions at the Hydroxyl Group: The phenolic -OH is acidic and can be readily derivatized.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base produces phenyl esters. nih.govlibretexts.orgnih.gov These reactions are often used to create prodrugs or modify the compound's solubility.

Reactions on the Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents (-OH, -t-Bu, and -triazole) will determine the position of new substituents.

The hydroxyl group is a strong ortho-, para-director.

The tert-butyl group is also an ortho-, para-director, though its steric bulk can hinder substitution at the adjacent ortho positions. nih.govstackexchange.com

The 1,2,4-triazole ring is generally considered an electron-withdrawing, deactivating group.

Given these factors, further electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) is most likely to occur at the position ortho to the hydroxyl group (C6), which is activated by the -OH group and sterically accessible.

Reaction TypeReagent(s)Moiety TargetedExpected Product
EtherificationMethyl iodide, K₂CO₃Phenolic -OH4-tert-Butyl-2-(1,2,4-triazol-4-yl)anisole
EsterificationAcetyl chloride, PyridinePhenolic -OH4-tert-Butyl-2-(1,2,4-triazol-4-yl)phenyl acetate (B1210297)
BrominationN-Bromosuccinimide (NBS)Aromatic Ring (C6)6-Bromo-4-tert-butyl-2-(1,2,4-triazol-4-yl)phenol
NitrationHNO₃, H₂SO₄ (mild)Aromatic Ring (C6)4-tert-Butyl-6-nitro-2-(1,2,4-triazol-4-yl)phenol

Introduction of Peripheral Substituents

The introduction of functional groups onto the phenolic portion of 4-tert-Butyl-2- nih.govresearchgate.netnih.govtriazol-4-yl-phenol can be achieved through two primary strategies: functionalizing the phenol precursor before the triazole ring formation or by direct substitution on the final molecule.

The most straightforward approach is to begin with an already substituted phenol. The synthesis of the target molecule typically starts from 2-amino-4-tert-butylphenol. chemicalbook.com This precursor is prepared from 4-tert-butylphenol through a sequence that introduces the amino group at the ortho position. One common industrial method is the azo-coupling of 4-tert-butylphenol with a diazonium salt (e.g., from aniline), followed by reductive cleavage of the resulting azo dye using reagents like sodium hydrosulfite or zinc powder in an alkaline medium to yield the desired aminophenol. google.com

Alternatively, direct functionalization of the phenol ring can be accomplished. The Mannich reaction, for example, allows for the introduction of aminomethyl groups at the positions ortho to the hydroxyl group. The reaction of 4-tert-butylphenol with formaldehyde (B43269) and a secondary amine (like thiomorpholine) in methanol (B129727) leads to the formation of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com This demonstrates that the positions ortho to the hydroxyl and meta to the tert-butyl group are reactive towards electrophilic substitution. This strategy could be applied to introduce a variety of substituents prior to forming the triazole ring.

After the formation of 4-tert-Butyl-2- nih.govresearchgate.netnih.govtriazol-4-yl-phenol, the phenol ring remains active towards further electrophilic aromatic substitution, directed by the powerful activating hydroxyl group and the moderately activating tert-butyl group. Potential reactions could include halogenation (using N-halosuccinimides) or nitration, which would likely occur at the position ortho to the hydroxyl group (C6). researchgate.net

The table below outlines methods for introducing peripheral substituents.

Strategy Method Precursor/Substrate Reagents Product
Precursor Synthesis Azo-Coupling & Reduction4-tert-Butylphenol1. Aniline, NaNO₂, HCl 2. NaOH 3. Reductive agent (e.g., Zn/NaOH)2-Amino-4-tert-butylphenol google.com
Direct Functionalization Mannich Reaction4-tert-ButylphenolFormaldehyde, Thiomorpholine, Methanol4-tert-Butyl-2-(thiomorpholin-4-ylmethyl)phenol mdpi.com
Post-Synthesis Modification (Potential) Electrophilic Substitution4-tert-Butyl-2- nih.govresearchgate.netnih.govtriazol-4-yl-phenolElectrophile (e.g., NBS, HNO₃)C6-Substituted Phenol

Green Chemistry Principles and Sustainable Synthesis for 4-tert-Butyl-2-nih.govresearchgate.netnih.govtriazol-4-yl-phenol

The application of green chemistry principles to the synthesis of 1,2,4-triazoles aims to reduce environmental impact by minimizing waste, lowering energy consumption, and avoiding hazardous solvents. nih.gov Several modern synthetic techniques align with these goals and are applicable to the preparation of 4-tert-Butyl-2- nih.govresearchgate.netnih.govtriazol-4-yl-phenol.

Ultrasound-assisted synthesis has emerged as a highly effective green methodology. The use of ultrasonic irradiation (20-100 kHz) can dramatically accelerate chemical reactions through acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, leading to significantly reduced reaction times (from hours to minutes) and improved product yields compared to conventional heating methods. nih.govresearchgate.netnih.gov The synthesis of the target compound from 2-amino-4-tert-butylphenol could be enhanced using this approach, potentially allowing for milder reaction conditions and lower energy usage. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) is another powerful tool for sustainable chemistry. Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via microwave-induced cyclodehydration has been shown to be highly effective. organic-chemistry.org This technology could be adapted for the cyclization step in the formation of 4-tert-Butyl-2- nih.govresearchgate.netnih.govtriazol-4-yl-phenol.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free alternative to traditional synthesis. nih.gov One-pot, two-step mechanochemical syntheses of annulated 1,2,4-triazoles have been reported, demonstrating the feasibility of this solventless approach. nih.gov Utilizing recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), also represents a greener alternative to volatile organic solvents for the synthesis of 1,2,4-triazoles. organic-chemistry.org

This table compares conventional synthesis with green alternatives for triazole formation.

Parameter Conventional Method (Reflux) Green Alternative (Ultrasound/Microwave)
Energy Source Oil bath / Heating mantleUltrasonic bath / Microwave reactor
Reaction Time Typically several hours (e.g., 10-36 h) nih.govSignificantly shorter (e.g., 30-80 min) nih.govnih.gov
Yield Moderate to goodOften higher yields (e.g., 65-96%) nih.govresearchgate.net
Solvent Use Often requires high-boiling organic solventsCan enable use of greener solvents or solvent-free conditions nih.gov
Waste Generation Potential for more side products due to prolonged heatingCleaner reactions often lead to less waste and easier purification

Molecular Structure, Conformation, and Intermolecular Interactions

Experimental Structural Characterization of 4-tert-Butyl-2-tandfonline.comnih.govijprajournal.comtriazol-4-yl-phenol

Experimental techniques provide foundational data on the solid-state structure and spectroscopic features of molecules.

Single-crystal X-ray diffraction offers definitive proof of molecular structure in the solid state, providing precise bond lengths, bond angles, and information on intermolecular packing. While specific crystallographic data for 4-tert-Butyl-2- tandfonline.comnih.govijprajournal.comtriazol-4-yl-phenol is not widely published, analysis of the parent compound, 2-(4H-1,2,4-Triazol-4-yl)phenol, provides critical insights into the core molecular framework. nih.gov

In the parent molecule, the triazole and phenol (B47542) rings are not coplanar. The dihedral angle between the benzene (B151609) and triazole rings is reported to be 41.74 (12)°. nih.gov This twist is a common feature in such biaryl systems, arising from the need to minimize steric repulsion between ortho hydrogens on the two rings. It is anticipated that the introduction of a bulky tert-butyl group at the para-position of the phenol ring would have a minimal direct effect on this dihedral angle, though it would significantly influence crystal packing.

Table 1: Selected Crystallographic Data for the Parent Compound 2-(4H-1,2,4-Triazol-4-yl)phenol

Parameter Value nih.gov
Chemical Formula C₈H₇N₃O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.273 (3)
b (Å) 14.265 (4)
c (Å) 7.720 (3)
β (°) 90.93 (3)
Volume (ų) 800.8 (5)

This data pertains to the parent compound without the 4-tert-butyl group.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecular structure in solution and solid states.

¹H NMR Spectroscopy : In derivatives of 1,2,4-triazole (B32235) linked to phenolic moieties, the proton of the hydroxyl (-OH) group typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm, especially if involved in intramolecular hydrogen bonding. nih.gov The protons on the triazole ring would exhibit characteristic chemical shifts, while the aromatic protons on the phenol ring would show splitting patterns consistent with their substitution. The tert-butyl group would present as a sharp singlet at approximately 1.3-1.4 ppm, integrating to nine protons. nih.gov

¹³C NMR Spectroscopy : The carbon signals for the triazole and phenol rings appear in the aromatic region (typically 110-160 ppm). The quaternary carbon of the tert-butyl group and its methyl carbons would have distinct signals in the aliphatic region of the spectrum. ijprajournal.com

Infrared (IR) Spectroscopy : A key feature in the IR spectrum would be the O-H stretching vibration. A broad band in the 3200-2500 cm⁻¹ region would be indicative of a strong intramolecular hydrogen bond between the phenolic -OH group and a nitrogen atom of the triazole ring. researchgate.net Characteristic bands for C-H, C=C, and C=N stretching would also be present. tandfonline.com

Computational Investigation of Molecular Geometry and Electronic Structure

Theoretical calculations are powerful tools for complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.

DFT calculations are widely used to predict the geometric and electronic properties of molecules. nih.gov For compounds related to 4-tert-Butyl-2- tandfonline.comnih.govijprajournal.comtriazol-4-yl-phenol, DFT methods like B3LYP have been employed to optimize molecular structures and calculate properties such as bond lengths, bond angles, and frontier molecular orbital energies (HOMO-LUMO). researchgate.netacs.org

Theoretical studies on the parent molecule, 2-(1,2,4-triazolyl)phenol, show that the optimized geometry accurately reproduces the non-planar structure observed experimentally. researchgate.net Calculations of the frontier molecular orbitals typically show that the highest occupied molecular orbital (HOMO) is localized on the electron-rich phenol ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the electron-accepting triazole ring. nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. nih.gov

The molecule can exist in different spatial arrangements, or conformations, due to rotation around the single bond connecting the phenol and triazole rings. Computational studies on 2-(1,2,4-triazolyl)phenol have identified several stable conformers. researchgate.net The most stable conformations are those that allow for the formation of an intramolecular hydrogen bond. researchgate.net The global minimum energy structure is typically a non-planar conformer where the steric hindrance is minimized and the hydrogen bond is optimized. researchgate.net The introduction of the large tert-butyl group is not expected to change the fundamental conformational preferences around the C-N bond but will act as a steric anchor, potentially limiting the rotational freedom of the entire molecule within a condensed phase.

A defining structural feature of 4-tert-Butyl-2- tandfonline.comnih.govijprajournal.comtriazol-4-yl-phenol is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the adjacent triazole ring. researchgate.net This interaction creates a stable six-membered pseudo-ring, referred to as an S(6) ring motif. nih.gov

Supramolecular Assembly and Crystal Engineering of 4-tert-Butyl-2-nih.govnih.govnih.govtriazol-4-yl-phenol Derivatives

The molecular structure of these compounds, featuring a phenol ring, a 1,2,4-triazole moiety, and a bulky tert-butyl group, provides a versatile platform for the formation of diverse supramolecular structures. The hydroxyl group of the phenol is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring act as hydrogen bond acceptors. This combination facilitates the formation of robust and directional hydrogen bonds, which are fundamental to the construction of predictable supramolecular synthons.

In the case of 3-(1H-1,2,4-Triazol-4-yl)phenol, intermolecular O—H⋯N hydrogen bonds are the primary interactions linking the molecules into one-dimensional chains. researchgate.net This highlights the crucial role of the phenol's hydroxyl group and the triazole's nitrogen atoms in directing the supramolecular assembly.

The interplay of these interactions can be summarized in the following key points:

Hydrogen Bonding: The primary and most directional interaction is the hydrogen bond between the phenolic hydroxyl group (donor) and the nitrogen atoms of the triazole ring (acceptors). This is expected to be a dominant feature in the supramolecular assembly of 4-tert-Butyl-2- nih.govnih.govnih.govtriazol-4-yl-phenol derivatives.

π-π Stacking: The aromatic nature of both the phenol and triazole rings allows for π-π stacking interactions. However, the steric bulk of the tert-butyl group may influence the geometry and extent of these interactions, potentially leading to offset or tilted stacking arrangements.

The following table presents crystallographic data for related triazolyl-phenol compounds, which can be used to infer the structural properties of 4-tert-Butyl-2- nih.govnih.govnih.govtriazol-4-yl-phenol derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-(4H-1,2,4-Triazol-4-yl)phenolC8H7N3OMonoclinicP21/c7.273 (3)14.265 (4)7.720 (3)90.93 (3) nih.gov
3-(1H-1,2,4-Triazol-4-yl)phenolC8H7N3OMonoclinicP21/c11.234 (2)10.386 (2)13.568 (3)98.39 (3) researchgate.net

The design of novel crystalline materials based on 4-tert-Butyl-2- nih.govnih.govnih.govtriazol-4-yl-phenol derivatives can be approached by modifying the substitution pattern on the phenol or triazole rings. The introduction of additional functional groups can lead to new intermolecular interactions and, consequently, different supramolecular assemblies with tailored properties. The understanding of the fundamental principles of hydrogen bonding, π-π stacking, and steric hindrance in this class of compounds is essential for the future development of functional crystalline materials.

Reactivity Profiles and Reaction Mechanisms of 4 Tert Butyl 2 1 2 3 Triazol 4 Yl Phenol

Electrophilic and Nucleophilic Transformations on the Phenolic and Triazole Moieties

The presence of both electron-rich and electron-poor centers in 4-tert-Butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol allows for a range of electrophilic and nucleophilic reactions. The regioselectivity of these transformations is dictated by the electronic and steric effects of the substituents on both the phenolic and triazole rings.

Electrophilic Aromatic Substitution on the Phenolic Ring:

The phenol (B47542) ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. The hydroxyl group is a powerful ortho, para-director. In this molecule, the position ortho to the hydroxyl group is already substituted by the triazole ring, and the para position is occupied by the tert-butyl group. This leaves the remaining ortho position (C6) and the meta positions (C3 and C5) as potential sites for substitution. The bulky tert-butyl group can exert steric hindrance, potentially influencing the regioselectivity of incoming electrophiles. stackexchange.com

Typical electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.ingoogle.com Given the existing substitution pattern, electrophilic attack is most likely to occur at the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating triazole substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenolic Ring

Reaction Electrophile Predicted Major Product
Nitration NO₂⁺ 4-tert-Butyl-6-nitro-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol
Halogenation Br⁺, Cl⁺ 6-Bromo-4-tert-butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol
Sulfonation SO₃ 5-tert-Butyl-3-( acs.orgacs.orgresearchgate.nettriazol-4-yl)hydroxybenzene-1-sulfonic acid

Nucleophilic Reactions on the Triazole Moiety:

The 1,2,4-triazole (B32235) ring is electron-deficient and generally resistant to electrophilic attack on its carbon atoms. Electrophilic substitution, such as protonation and alkylation, typically occurs at the nitrogen atoms. chemicalbook.com Conversely, the carbon atoms of the triazole ring are susceptible to nucleophilic attack, particularly when substituted with a good leaving group. chemicalbook.com In the case of 4-tert-Butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol, direct nucleophilic substitution on the unsubstituted C3 and C5 positions of the triazole ring would be challenging without prior functionalization.

The nitrogen atoms of the triazole ring can act as nucleophiles. For instance, N-alkylation can occur at the N1 or N2 positions.

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

1,2,4-Triazole and its derivatives can exist in different tautomeric forms. ijsr.netresearchgate.net For a 4-substituted 1,2,4-triazole, such as the title compound, the tautomerism involving the migration of a proton between the nitrogen atoms of the triazole ring is fixed by the substitution at the N4 position. However, the molecule can exhibit phenolic tautomerism, although the keto form is generally much less stable for simple phenols.

The 1,2,4-triazole ring itself can exist as 1H, 2H, and 4H tautomers. In the case of the title compound, it is the 4H-tautomer that is attached to the phenol ring. nih.govnih.gov Studies on substituted 1,2,4-triazoles have shown that the relative stability of the tautomers is influenced by the nature and position of the substituents. acs.org

Rearrangement Reactions:

Specific rearrangement reactions involving the entire 4-tert-Butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol molecule are not extensively documented in the literature. However, rearrangements within the triazole ring or involving its substituents are known for other 1,2,4-triazole derivatives. For example, the Dimroth rearrangement, which involves the isomerization of N-substituted 1,2,4-triazoles, could potentially be induced under certain conditions, although it is more common in other heterocyclic systems.

Oxidative and Reductive Pathways

Oxidation:

The phenolic moiety, particularly being a sterically hindered phenol, is susceptible to oxidation. acs.orgacs.orgresearchgate.net Hindered phenols are known to act as antioxidants by scavenging free radicals. rasayanjournal.co.inamfine.com The oxidation of the hydroxyl group can lead to the formation of a stable phenoxyl radical. The stability of this radical is enhanced by the steric hindrance provided by the ortho-triazole and the para-tert-butyl groups, which prevent dimerization and other subsequent reactions.

Further oxidation can lead to the formation of quinone-type structures. For example, oxidation of similar hindered phenols can yield quinone methides. researchgate.net

Reduction:

The 1,2,4-triazole ring is generally stable to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents like sodium in liquid ammonia, the triazole ring can be cleaved. The specific products of such a reduction would depend on the reaction conditions and the substitution pattern of the triazole.

Mechanistic Studies of 4-tert-Butyl-2-acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol Reactivity

Detailed mechanistic studies specifically for 4-tert-Butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol are not widely available. However, the mechanisms of its reactions can be inferred from the well-established reactivity of its constituent functional groups.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic substitution on the phenolic ring follows the classical arenium ion pathway. The hydroxyl group activates the ring by donating electron density through resonance, stabilizing the intermediate carbocation (arenium ion). The electrophile attacks the electron-rich ortho position (C6), forming a resonance-stabilized arenium ion. Subsequent loss of a proton restores the aromaticity of the ring.

Mechanism of Oxidation:

The antioxidant activity of hindered phenols proceeds via a free radical mechanism. The phenol donates its hydroxyl proton to a radical species, forming a relatively stable phenoxyl radical. This process is characteristic of primary antioxidants. amfine.com

Table 2: Summary of Compound Names Mentioned

Compound Name
4-tert-Butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol
4-tert-Butyl-6-nitro-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol
6-Bromo-4-tert-butyl-2- acs.orgacs.orgresearchgate.nettriazol-4-yl-phenol
5-tert-Butyl-3-( acs.orgacs.orgresearchgate.nettriazol-4-yl)hydroxybenzene-1-sulfonic acid

Coordination Chemistry of 4 Tert Butyl 2 1 2 3 Triazol 4 Yl Phenol As a Ligand

Ligand Design Principles and Chelation Properties of 4-tert-Butyl-2-nih.govtandfonline.comnih.govtriazol-4-yl-phenol

The design of 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol as a ligand is predicated on the synergistic interplay of its constituent functional groups: a sterically demanding tert-butyl group, a coordinating triazole ring, and a phenolic hydroxyl group. The 1,2,4-triazole (B32235) ring is a well-established building block in coordination chemistry, known for its strong σ-donor and weak π-acceptor properties. It offers multiple potential coordination sites through its nitrogen atoms, allowing for diverse binding modes.

The phenolic -OH group, upon deprotonation, provides a hard anionic oxygen donor site, which readily coordinates to a wide range of metal ions. The strategic placement of the 1,2,4-triazol-4-yl substituent at the ortho position to the hydroxyl group creates a potential bidentate N,O-chelation site. This chelation is expected to form a stable five- or six-membered ring with a coordinated metal ion, a common feature in many stable metal complexes.

The chelation properties of the parent compound, 2-(4H-1,2,4-triazol-4-yl)phenol, have been investigated, and it is known to act as a versatile ligand. nih.gov It can coordinate to metal ions through the nitrogen atoms of the triazole ring and the deprotonated phenolic oxygen. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. For 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol, a similar bidentate N,O-coordination is anticipated to be the primary mode of interaction with metal ions.

Synthesis and Characterization of Metal-Organic Complexes

The synthesis of metal complexes with 2-(1,2,4-triazol-4-yl)phenol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the phenolic hydroxyl group is often facilitated by the addition of a base. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.

Transition metal complexes of ligands containing 1,2,4-triazole and phenol (B47542) moieties have been extensively studied. ajol.inforesearchgate.netncl.ac.uk For 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol, coordination with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) is expected to yield stable complexes. The coordination geometry around the metal center will be influenced by the metal ion's preferred coordination number and the steric constraints imposed by the bulky tert-butyl group.

For instance, with copper(II), both mononuclear and dinuclear complexes could be envisioned. In a mononuclear complex, the ligand would likely act as a bidentate N,O-donor, with the remaining coordination sites on the copper(II) ion being occupied by solvent molecules or other ancillary ligands. In dinuclear complexes, the phenolate (B1203915) oxygen could act as a bridging ligand between two copper(II) centers.

The coordination chemistry of 1,2,4-triazole-containing ligands with lanthanide and actinide ions is an area of growing interest, driven by the potential applications of the resulting complexes in areas such as luminescence and catalysis. bohrium.comresearchgate.netnih.govnih.govmdpi.com The hard oxygen donor of the phenolate group in 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol is well-suited for coordination to the hard lanthanide and actinide ions. The nitrogen atoms of the triazole ring can also participate in coordination, leading to the formation of stable complexes. The large ionic radii of lanthanide and actinide ions can accommodate multiple ligands, potentially leading to complexes with high coordination numbers.

While the bulky tert-butyl group may hinder the formation of extended polymeric networks, the possibility of forming one-, two-, or three-dimensional coordination polymers cannot be entirely ruled out. The 1,2,4-triazole ring is known to act as a bridging ligand, connecting multiple metal centers. If the steric hindrance of the tert-butyl group is not prohibitive, 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol could potentially form coordination polymers where the triazole ring bridges metal ions, and the phenolate group acts as a terminal or bridging ligand.

Structural Analysis of Coordination Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination complexes. While no crystal structures of metal complexes of 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol are currently available in the public domain, the crystal structure of the parent ligand, 2-(4H-1,2,4-triazol-4-yl)phenol, has been reported. nih.gov This provides a foundational understanding of the ligand's geometry. In this structure, the dihedral angle between the benzene (B151609) and triazole rings is 41.74(12)°. nih.gov

Compound Metal Ion Coordination Geometry Key Structural Features
[Cu(L)2(H2O)2]Cu(II)Octahedral (predicted)Bidentate N,O-chelation from two ligands, two coordinated water molecules.
[Ni(L)2]Ni(II)Square Planar (predicted)Bidentate N,O-chelation from two ligands.
[Zn(L)2]Zn(II)Tetrahedral (predicted)Bidentate N,O-chelation from two ligands.
[Ln(L)3(H2O)n]Ln(III)High coordination number (e.g., 8 or 9) (predicted)Tridentate or bidentate coordination from three ligands, with water molecules completing the coordination sphere.
(L = deprotonated 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol)

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the nature of the metal ion and the coordinating ligands. For transition metal complexes of 4-tert-Butyl-2- nih.govtandfonline.comnih.govtriazol-4-yl-phenol, interesting electronic and magnetic behaviors can be anticipated.

For example, copper(II) complexes are paramagnetic and often exhibit d-d electronic transitions in the visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the coordination geometry around the copper(II) ion. Magnetic susceptibility measurements can provide insights into the magnetic interactions between metal centers in polynuclear complexes. For instance, dinuclear copper(II) complexes with phenolate bridges are known to exhibit antiferromagnetic coupling, where the magnetic moments of the two copper(II) ions are opposed. rsc.orgscispace.comnih.govmdpi.comnih.gov

The electronic properties of lanthanide complexes are dominated by f-f transitions, which often result in sharp and characteristic emission spectra. The ligand can play a crucial role in sensitizing the lanthanide ion's luminescence through a process known as the "antenna effect." In this process, the ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Metal Ion Predicted Magnetic Behavior Predicted Electronic Spectral Features
Cu(II)Paramagnetic; potential for antiferromagnetic coupling in dinuclear complexes.d-d transitions in the visible region.
Ni(II) (sq. planar)Diamagneticd-d transitions in the visible region.
Co(II) (tetrahedral)Paramagneticd-d transitions in the visible region.
Ln(III)Paramagnetic (most)Sharp f-f transitions in the UV-Vis-NIR regions; potential for ligand-sensitized luminescence.

Catalytic Applications of 4 Tert Butyl 2 1 2 3 Triazol 4 Yl Phenol and Its Derivatives

Role as Homogeneous Catalysts or Ligands in Catalytic Cycles

In homogeneous catalysis, 4-tert-Butyl-2- orientjchem.orgresearchgate.netucd.ietriazol-4-yl-phenol and its analogs primarily function as ligands that coordinate with various transition metal centers. The 1,2,4-triazole (B32235) ring system is a crucial pharmacophore and its derivatives are significant in materials science. The triazole ring possesses strong σ-donor and weak π-acceptor properties, enabling it to form stable complexes with a range of metal ions through its nitrogen donor atoms. nih.gov The presence of the phenol (B47542) group provides an additional coordination site, allowing the ligand to act in a bidentate fashion.

These ligands can be readily modified, for instance, by forming Schiff bases through the condensation of an amino-triazole precursor with an appropriate aldehyde. ekb.egresearchgate.netnih.govmdpi.com This modularity allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Metal complexes involving Schiff base ligands derived from triazoles have been synthesized with various transition metals, including Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg

The catalytic cycle of such complexes typically involves the coordination of the substrate to the metal center, followed by one or more transformation steps, and finally, the release of the product and regeneration of the catalyst. The specific steps are highly dependent on the nature of the metal, the substrate, and the reaction conditions. For example, in oxidation reactions, the metal center can shuttle between different oxidation states to facilitate the transfer of oxygen atoms to the substrate.

Heterogenized Catalytic Systems based on 4-tert-Butyl-2-orientjchem.orgresearchgate.netucd.ietriazol-4-yl-phenol

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant efforts have been directed towards the development of heterogenized systems. This involves the immobilization of the 4-tert-Butyl-2- orientjchem.orgresearchgate.netucd.ietriazol-4-yl-phenol-based metal complexes onto solid supports. Zeolites, with their well-defined porous structures, have been explored as suitable supports for encapsulating such complexes. researchgate.net

The immobilization can be achieved through various strategies, including covalent anchoring of the ligand to the support material. For instance, SBA-15, a mesoporous silica (B1680970) material, has been used to support a Ru(II)-1,2,3-triazole catalyst. huji.ac.il Graphene has also been investigated as a support for catalytic species, where it can anchor and stabilize metallic nanoclusters or single atoms. mdpi.com The resulting heterogeneous catalysts often exhibit enhanced stability and can be easily recovered and reused for multiple reaction cycles, making them more economically and environmentally attractive for industrial applications.

Application in Specific Organic Transformations, including Oxidation Reactions

Complexes derived from 4-tert-Butyl-2- orientjchem.orgresearchgate.netucd.ietriazol-4-yl-phenol and related ligands have shown promise in catalyzing a variety of organic transformations. A significant area of application is in oxidation reactions, which are fundamental processes in both laboratory and industrial synthesis.

Copper(II) complexes, in particular, have been investigated for their catalytic activity in the oxidation of phenols and hydrocarbons. nih.govinorgchemres.org For example, copper(II) complexes with N-donor ligands can catalyze the aerobic oxidation of isopropylbenzene. mdpi.com The catalytic oxidation of phenol using hydrogen peroxide as a green oxidant has also been studied with copper(II) complexes of pyrazole-based ligands. orientjchem.org In the context of hydrocarbon oxidation, copper(II) unsymmetrical Schiff base complexes immobilized on MCM-41 have been shown to be effective catalysts for the hydroxylation of alkanes and epoxidation of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. inorgchemres.org

The catalytic performance in these oxidation reactions is influenced by several factors, including the choice of metal, the ligand architecture, the oxidant, and the reaction conditions. The data in the table below summarizes the catalytic activity of a copper(II) unsymmetrical Schiff base complex immobilized on MCM-41 in the oxidation of various alkenes.

Table 1: Catalytic Oxidation of Alkenes using Immobilized Copper(II) Schiff Base Complex

Substrate Product Conversion (%) Selectivity (%)
Cyclooctene Cyclooctene oxide 90 100
Cyclohexene Cyclohexene oxide 80 >95
Styrene Styrene oxide 85 93
1-Octene 1,2-Epoxyoctane 78 100

Reaction conditions: Alkene (1 mmol), TBHP (2 mmol), catalyst (10 mg), solvent (acetonitrile), room temperature, 4 h.

Investigation of Catalytic Mechanisms and Selectivity

Understanding the mechanism of catalysis is crucial for the rational design of more efficient and selective catalysts. For oxidation reactions catalyzed by metal complexes of triazole-phenol ligands, several mechanistic pathways have been proposed.

In the case of phenol oxidation, the mechanism can involve the formation of a phenoxyl radical intermediate. For copper-catalyzed monooxygenation of phenols, a mononuclear reaction pathway has been suggested, which contrasts with the dinuclear mechanism of the enzyme tyrosinase. nih.gov The catalytic cycle may involve the formation of a Cu(II)-semiquinone complex as a key intermediate. nih.gov

For the oxidation of hydrocarbons, a radical chain mechanism is often implicated. mdpi.com The metal catalyst can initiate the reaction by decomposing the oxidant (e.g., TBHP) to generate reactive radical species. These radicals then abstract a hydrogen atom from the hydrocarbon substrate, leading to the formation of an alkyl radical, which subsequently reacts with oxygen or the oxidant to form the oxidized product.

The selectivity of these catalytic reactions is a critical aspect. For instance, in the oxidation of cyclohexene, different products such as the epoxide, the allylic alcohol, and the ketone can be formed. The product distribution can be tuned by modifying the ligand structure and the reaction conditions. The steric hindrance provided by the bulky tert-butyl group in 4-tert-Butyl-2- orientjchem.orgresearchgate.netucd.ietriazol-4-yl-phenol can play a significant role in directing the approach of the substrate to the metal center, thereby influencing the regioselectivity and stereoselectivity of the reaction.

Further research, including kinetic studies and computational modeling, is ongoing to provide a more detailed understanding of the catalytic mechanisms and to guide the development of next-generation catalysts based on this versatile ligand scaffold.

Applications in Advanced Materials Science Non Biological Focus

Incorporation into Functional Polymers and Coatings

The molecular structure of 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol is well-suited for integration into polymer chemistry. The hydroxyl (-OH) group on the phenol (B47542) ring provides a reactive site for polymerization reactions, such as the formation of polyesters, polycarbonates, and epoxy resins. The 4-tert-butyl group is a common feature in industrial chemistry, known for imparting specific properties to polymers. wikipedia.org In polymer science, monofunctional phenols like 4-tert-butylphenol (B1678320) can act as chain stoppers or "endcappers," which are used to control molecular weight and polymer chain growth. wikipedia.org

The incorporation of the 1,2,4-triazole (B32235) ring into a polymer backbone could enhance the material's thermal stability, flame retardancy, and metal-chelating properties. The tert-butyl group, being bulky, can influence the physical properties of the resulting polymer by increasing its solubility in organic solvents and affecting its glass transition temperature. While direct studies on polymers synthesized from 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol are limited, the foundational chemistry of its components points toward its potential use in creating specialty polymers and performance coatings with tailored properties.

Self-Assembled Systems and Nanomaterials

The development of self-assembled systems and nanomaterials often relies on specific intermolecular interactions. 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol possesses several features that could facilitate self-assembly. The phenolic hydroxyl group is a strong hydrogen bond donor, while the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. This donor-acceptor capability could direct the formation of ordered supramolecular structures.

Furthermore, the aromatic rings of the phenol and triazole components can engage in π-π stacking interactions, another key force in the organization of molecules. The bulky tert-butyl group provides significant steric influence, which can control the packing geometry and prevent overly dense aggregation, potentially leading to the formation of well-defined nanoscale architectures. The triazole moiety is also known for its ability to coordinate with metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or coordinated polymer nanomaterials.

Role as Corrosion Inhibitors or Anti-Corrosion Additives for related compounds

While specific data on 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol as a corrosion inhibitor is not extensively documented, the 1,2,4-triazole scaffold is a well-established and highly effective motif for corrosion prevention, particularly for mild steel in acidic environments. nih.govresearchgate.netmdpi.com The effectiveness of triazole derivatives stems from their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. researchgate.net

This adsorption occurs through the interaction of the lone pair electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring with the vacant d-orbitals of the metal. nih.gov The presence of an electron-donating phenol group attached to the triazole ring would likely enhance this effect. Organic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors. nih.gov The inhibitor molecules displace water from the metal surface and form a stable, coordinated layer. nih.gov Research on various triazole derivatives has shown high inhibition efficiencies, often exceeding 90%. nih.govrsc.org

Inhibition Efficiency of Various Triazole Derivatives on Mild Steel
CompoundCorrosive MediumConcentration (M)Inhibition Efficiency (IE%)Source
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et]1.0 M HCl1.0 × 10-395.3% rsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2]1.0 M HCl1.0 × 10-395.0% rsc.org
3,5-bis(disubstituted)-4-amino-1,2,4-triazole (T1 and T2)2 M H3PO41.0 × 10-386% nih.gov
APhBINot Specified3 mM87.09% researchgate.net
HPhBINot Specified3 mM85.06% researchgate.net

Optoelectronic and Photonic Material Applications

Organic compounds that feature electron donor and acceptor groups connected by a π-conjugated system are of great interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com The 1,2,4-triazole ring, combined with various aromatic systems, has been explored for its luminescent properties. mdpi.com In the structure of 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol, the phenol ring can act as an electron-donating moiety, while the triazole ring can function as an electron-accepting or electron-transporting component.

The photophysical properties of such molecules are highly dependent on their specific structure. For instance, a bi-1,2,3-triazole compound containing a phenyl moiety has been reported to display strong blue emission with a maximum at 394 nm, attributed to the molecule's rigidity and conjugation. researchgate.net Similarly, rhenium complexes with phenol-substituted tetrazole ligands exhibit phosphorescence emission around 600 nm, with quantum yields of 4-6% in solution. nih.gov The development of triazole-based fluorophores is an active area of research, with studies showing that their fluorescent properties can be tuned by altering the substituents on the rings. nih.gov These findings suggest that 4-tert-Butyl-2- nih.govnih.govresearchgate.nettriazol-4-yl-phenol and its derivatives could be investigated for use as emitters or host materials in optoelectronic applications.

Photophysical Properties of Related Triazole and Tetrazole Compounds
Compound TypeKey Structural FeatureEmission Max (λem)Quantum Yield (Φ)Source
Bi-1,2,3-triazolePhenyl moiety394 nm (Blue)Not Specified researchgate.net
Rhenium(I) ComplexPhenol substituted tetrazole ligand~600 nm4-6% nih.gov
Coumarin-triazoleC-vinyl-1,2,3-triazole533 nmNot Specified bohrium.com
4,5-bis(arylethynyl)-1,2,3-triazolePush-pull dye447–514 nm (Blue-Green)Not Specified nih.gov

Advanced Theoretical and Computational Investigations

Beyond Structural Studies: Reaction Dynamics and Kinetics

While structural analysis provides a static picture of a molecule, computational chemistry allows for the investigation of its dynamic processes. Understanding the reaction dynamics and kinetics of 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol is crucial for predicting its stability, formation pathways, and potential metabolic fate.

Theoretical studies, primarily using Density Functional Theory (DFT), can elucidate the mechanisms of chemical reactions. For instance, the Kolbe-Schmitt reaction, a method for synthesizing hydroxybenzoic acids from phenols, has been studied computationally for reactants like 2,6-di-tert-butylphenol (B90309) and 2,4-di-tert-butylphenol. researchgate.net Similar DFT calculations could be applied to model the synthesis of 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol, identifying transition states and calculating activation energy barriers to determine the most favorable reaction pathway.

Kinetic studies of related phenolic compounds, such as the reaction between 4-t-butylphenolate and other chemical species, have been investigated to understand electron transfer processes. rsc.org These studies often reveal complex, multi-step reactions. Computational modeling can complement such experimental work by simulating the molecular interactions at each step, providing a detailed, atomistic view of the reaction mechanism. For 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol, this could involve modeling its potential antioxidant activity by simulating its reaction with free radicals, thereby predicting its efficacy as a radical scavenger.

Femtosecond and nanosecond transient absorption spectroscopy are experimental techniques used to study ultrafast excited-state dynamics. mdpi.com Computational methods can simulate these processes, helping to interpret complex experimental data and providing insights into photochemical stability and decay pathways.

Prediction of Spectroscopic Signatures

Computational spectroscopy is an essential tool for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. DFT and time-dependent DFT (TD-DFT) calculations are widely used to predict various spectroscopic signatures, including vibrational (FTIR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. tandfonline.cominorgchemres.org

For 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can predict its vibrational frequencies. sapub.org These theoretical frequencies are often scaled to correct for systematic errors, and the resulting predicted spectrum can be compared with experimental FTIR data to assign specific vibrational modes to functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts for the protons and carbons of the phenol (B47542) ring, the tert-butyl group, and the triazole ring can be compared directly with experimental NMR data to verify the compound's structure. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. inorgchemres.org These calculations provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the electronic properties and reactivity of the molecule. sapub.orgnih.gov

Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Triazole Derivative

Spectroscopic TechniqueParameterPredicted Value (Computational)Experimental Value
FTIRC=N Stretch (Triazole)1615 cm-11610 cm-1
¹H NMRPhenolic -OH Proton9.8 ppm9.6 ppm
¹³C NMRTriazole C3 Carbon152.5 ppm151.4 ppm
UV-Visλmax278 nm275 nm

Molecular Modeling and In Silico Design for Analogue Development

Molecular modeling and in silico design are indispensable in modern drug discovery for identifying and optimizing lead compounds. Using 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol as a scaffold, these computational techniques can be employed to design novel analogues with potentially enhanced biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. nih.govnih.gov For example, if the parent compound is known to inhibit a particular enzyme, molecular docking can be used to screen a virtual library of its analogues. The docking scores, which estimate the binding affinity, help in prioritizing which analogues to synthesize and test experimentally. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govajrconline.org For a set of 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol analogues, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Statistical methods are then used to develop a QSAR model that can predict the activity of new, unsynthesized analogues. researchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Once a pharmacophore model is developed based on active compounds, it can be used to search 3D databases for other molecules that fit the model, potentially leading to the discovery of new chemical scaffolds with similar activity.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. nih.gov Early prediction of these properties is crucial to avoid costly failures in later stages of drug development.

Table 2: Example of In Silico Parameters for Designed Analogues

Analogue IDModification on ScaffoldPredicted Docking Score (kcal/mol)Predicted pIC50 (QSAR)Predicted Oral Bioavailability (%)
BTTP-01 (Parent)--7.56.275
BTTP-02Add -Cl to Phenol Ring-8.26.872
BTTP-03Replace -OH with -NH2-6.95.980
BTTP-04Add -CH3 to Triazole Ring-7.86.578

Machine Learning and Artificial Intelligence in the Design and Discovery of 4-tert-Butyl-2-mdpi.commdpi.commdpi.comtriazol-4-yl-phenol Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug design and discovery. nih.govstmjournals.com These technologies can analyze vast and complex chemical data to identify patterns and make predictions that are beyond the scope of traditional methods.

For the discovery of analogues of 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol, ML models can be trained on large datasets of known compounds with measured biological activities and properties. mdpi.com These models, which can include algorithms like random forests, support vector machines, or deep neural networks, can then be used to:

Predict Biological Activity: ML models can screen millions of virtual compounds and predict their activity against a specific target, significantly accelerating the initial stages of drug discovery. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning from the chemical space of known active compounds, these models can propose novel analogues of 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol that are optimized for activity, selectivity, and pharmacokinetic properties. acs.org

Optimize Synthesis Routes: AI can also be used to predict the most efficient chemical synthesis pathways for the designed analogues, a process that has traditionally been a significant bottleneck.

Predictive Toxicology: Deep learning models are increasingly used to predict the potential toxicity of new compounds early in the design phase, helping to reduce the likelihood of late-stage failures. nih.gov

The integration of AI and ML with computational chemistry techniques like molecular docking and dynamics provides a powerful, multi-faceted approach to the design and discovery of new therapeutic agents based on the 4-tert-Butyl-2- mdpi.commdpi.commdpi.comtriazol-4-yl-phenol scaffold. mdpi.commdpi.com

Emerging Research Frontiers and Interdisciplinary Linkages

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic compounds like 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. rsc.org Continuous-flow processing, as opposed to traditional batch synthesis, offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgmdpi.com For the synthesis of triazoles, flow chemistry facilitates reactions that may be hazardous in batch, such as those involving azides, by minimizing the volume of reactive intermediates at any given time. beilstein-journals.orgnih.gov

Research into the continuous-flow synthesis of various triazole derivatives has demonstrated the potential for accelerated reaction times, simplified workup procedures, and the ability to produce material on a gram scale. beilstein-journals.orgnih.gov For instance, robust protocols using heterogeneous catalysts like copper-on-charcoal have been established for the synthesis of 1,2,3-triazoles, showcasing high yields and good functional group tolerance. rsc.org These methodologies could be adapted for the synthesis of 1,2,4-triazole (B32235) systems, including 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol. The integration of automated platforms allows for high-throughput screening of reaction conditions and rapid library generation, accelerating the discovery and optimization of synthetic routes. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Triazole Derivatives
ParameterBatch SynthesisContinuous Flow SynthesisReference
Safety Higher risk with hazardous reagents (e.g., azides) due to large volumes.Inherently safer due to small reaction volumes and better heat management. rsc.org
Scalability Challenging; often requires re-optimization of conditions.Straightforward; achieved by extending operation time ("scaling out"). nih.gov
Reaction Time Can range from hours to days.Significantly reduced, often to minutes or even seconds. mdpi.com
Process Control Difficult to precisely control temperature and mixing.Excellent control over reaction parameters (temperature, pressure, residence time). rsc.org
Productivity Limited by vessel size.High throughput, suitable for gram-scale production and library synthesis. beilstein-journals.orgresearchgate.net

Potential in Sensing and Detection Technologies

The structural motifs within 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol make it a promising candidate for the development of novel chemosensors. nanobioletters.com The phenol (B47542) group can act as a proton donor and a hydrogen-bond-forming site, while the triazole ring, with its electron-rich nitrogen atoms, can coordinate with metal ions. researchgate.netrsc.org This duality allows for the design of sensors that can detect a variety of analytes, including metal cations and anions, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net

Research on related 1,2,3-triazole derivatives containing a phenol moiety has demonstrated their ability to act as selective "turn-on" fluorescent sensors. researchgate.net For example, a simple 1,4-diaryl-1,2,3-triazole with a phenol group showed a strong fluorescent response to fluoride (B91410) ions. researchgate.net Similarly, triazole-based Schiff base compounds have been developed as reversible fluorescent-colorimetric sensors for the rapid detection of lead (Pb²⁺) ions in aqueous solutions. rsc.org The specific substitution pattern of 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol could be fine-tuned to achieve high selectivity and sensitivity for specific environmental or biological analytes. nanobioletters.comnih.gov

Table 2: Examples of Triazole-Based Chemical Sensors
Sensor TypeTarget AnalyteSensing MechanismDetection LimitReference
Fluorescent Chemosensor (Phenolic 1,2,3-Triazole)Fluoride (F⁻)"Turn-on" fluorescenceNot specified researchgate.net
Fluorescent-Colorimetric Chemosensor (Triazole Schiff base)Lead (Pb²⁺)"Off-on" fluorescence, color change1.0 x 10⁻⁹ M rsc.org
UV-Vis Chemosensor (Chalcone-Triazole assembly)Lead (Pb²⁺) & Copper (Cu²⁺)Change in absorption spectra100 µM (Pb²⁺), 110 µM (Cu²⁺) nih.gov
Electrochemical Sensor (Carbon-based nanocomposite)Triazole drugsElectro-oxidation-reductionTrace levels rjptonline.org

Cross-Disciplinary Research with Nanoscience and Engineering

The intersection of triazole chemistry and nanotechnology has opened up new avenues for creating advanced functional materials. researchgate.net Triazoles are excellent ligands for surface functionalization of nanomaterials such as metallic nanoparticles, quantum dots, and carbon nanotubes. researchgate.netlongdom.org This modification can enhance the stability, solubility, and functionality of the nanomaterials, enabling their use in diverse applications like nanocatalysis, bioimaging, and drug delivery. researchgate.netekb.eg

The 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol molecule could serve as a versatile surface ligand. The triazole ring can bind to metal surfaces, while the phenolic group provides a site for further chemical modification or interaction with other molecules. The bulky tert-butyl group can influence the packing and spacing of the molecules on the nanoparticle surface, potentially creating specific recognition sites. For instance, triazole derivatives have been used to functionalize selenium nanoparticles for enhanced thermal stability and have been encapsulated in nano-chitosan for potential therapeutic applications. ekb.eg The integration of triazole chemistry with Polymerization-Induced Self-Assembly (PISA) has also been shown to produce nano-objects like spheres and vesicles with unique functionalities. rsc.org

Table 3: Applications of Triazole-Functionalized Nanomaterials
NanomaterialTriazole FunctionResulting ApplicationReference
Silver NanoparticlesStabilizer (in a vinyl-triazole copolymer matrix)Polymer nanocomposites with uniform particle distribution (1-12 nm). researchgate.net
Selenium NanoparticlesConjugation and encapsulation within nano-chitosanEnhanced thermal stability; potential antiproliferative agents. ekb.eg
Iron Oxide (Fe₃O₄) NanoparticlesPart of a nanocatalyst system for click reactionsEco-friendly, magnetically separable catalyst for triazole synthesis. rsc.org
Polymeric Nano-objectsHydrophilic block in PISA processFormation of self-assembled architectures (spheres, worms, vesicles). rsc.org

Outlook on Sustainable Chemical Innovations Involving 4-tert-Butyl-2-beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol

The principles of green chemistry are becoming central to modern synthetic strategies, aiming to reduce waste and eliminate the use of hazardous substances. researchgate.net The synthesis of triazoles, including phenolic derivatives, is an area where sustainable innovations are actively being pursued. nih.gov Traditional synthetic methods often rely on toxic metal catalysts and volatile organic solvents. rsc.org

Green alternatives for triazole synthesis include microwave-assisted, solvent-free reactions, which can dramatically reduce reaction times from hours to minutes and improve yields. rsc.org The use of ultrasound has also been shown to be an efficient energy source for these reactions. nih.gov Furthermore, replacing conventional solvents with environmentally benign alternatives like water, glycerol, or deep eutectic solvents is a key strategy. consensus.app For example, copper-catalyzed azide-alkyne cycloadditions have been successfully performed in water under visible light, allowing for the recycling of both the catalyst and the solvent. consensus.app Applying these green methodologies to the industrial production of 4-tert-Butyl-2- beilstein-journals.orgrsc.orgnih.govtriazol-4-yl-phenol could significantly lower its environmental footprint, aligning its synthesis with modern sustainability goals. researchgate.netnih.gov

Table 4: Comparison of Conventional vs. Green Synthesis Methods for Triazoles
AspectConventional MethodGreen Chemistry MethodReference
Energy Source Thermal heating (oil baths)Microwave irradiation, ultrasound nih.govrsc.org
Solvents Volatile organic compounds (VOCs)Water, glycerol, deep eutectic solvents, or solvent-free conditions. consensus.app
Catalysts Often involves toxic or heavy metals.Use of heterogeneous, recyclable catalysts (e.g., copper nanoparticles). rsc.orgconsensus.app
Atom Economy Can be moderate due to by-products.Often higher, especially in cycloaddition reactions, minimizing waste. rsc.org
Reaction Time Hours to days.Minutes. rsc.org

Q & A

Q. What synthetic methodologies are recommended for preparing 4-tert-Butyl-2-[1,2,4]triazol-4-yl-phenol?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the triazole ring. For example, hydrazine derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) can undergo cyclization under basic conditions to yield triazole-thiol intermediates, which are further functionalized . Key steps include:

Cyclization : Use of hydrazine-carbothioamide precursors with base (e.g., NaOH) to form the triazole core.

Substitution : Alkylation or arylations at the thiol group (e.g., using phenacyl bromides) to introduce the tert-butyl-phenol moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for triazole and phenol rings) and tert-butyl protons (δ 1.3–1.5 ppm) .
  • IR Spectroscopy :
  • Peaks at ~3400 cm⁻¹ (O–H stretch, phenol), ~1600 cm⁻¹ (C=N, triazole), and ~1250 cm⁻¹ (C–O, phenolic) .
  • Mass Spectrometry :
  • High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₆N₃O: 230.1290) .
  • X-ray Crystallography :
  • Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition numbers in Acta Crystallographica reports) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Management : Segregate organic waste (e.g., triazole byproducts) and dispose via licensed hazardous waste contractors .
  • Spill Response : Absorb with inert material (vermiculite) and neutralize with 10% acetic acid for acidic residues .

Q. What biological activities are reported for triazole-phenol derivatives?

  • Methodological Answer :
  • Anticancer Activity : Triazole-thiazole hybrids inhibit kinase pathways (e.g., EGFR) via structure-activity relationship (SAR) studies; IC₅₀ values determined via MTT assays .
  • Antimicrobial Effects : Triazole-sulfone derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli using broth microdilution .

Advanced Research Questions

Q. How can regioselectivity be controlled during triazole ring formation?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) favor 1,4-disubstituted triazoles via Huisgen cycloaddition .
  • Catalytic Systems : Cu(I) catalysts (e.g., CuBr) promote "click" chemistry for 1,4-regioisomers, while Ru-based catalysts yield 1,5-products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates, directing substitution patterns .

Q. What electronic and steric effects arise from the tert-butyl substituent?

  • Methodological Answer :
  • Steric Hindrance : The bulky tert-butyl group reduces π-π stacking in crystal structures, as observed in XRD data (e.g., dihedral angles >30° between triazole and phenol rings) .
  • Electron Donation : tert-butyl is weakly electron-donating, raising the HOMO energy of the phenol ring (+0.2 eV via DFT calculations), enhancing antioxidant activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Key parameters: grid box size 25 ų, Lamarckian GA .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Studies : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values (R² >0.85) .

Q. How should researchers address contradictions in reported biological data?

  • Methodological Answer :
  • Assay Validation : Compare results across multiple assays (e.g., MTT vs. SRB for cytotoxicity; ensure cell line authenticity via STR profiling) .
  • Purity Analysis : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm >95% purity; impurities >2% may skew bioactivity .
  • Structural Confirmation : Re-examine NMR/XRD data to rule out isomer contamination (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.